2,6-Bis(2-methylpropyl)piperidine hydrochloride

Description

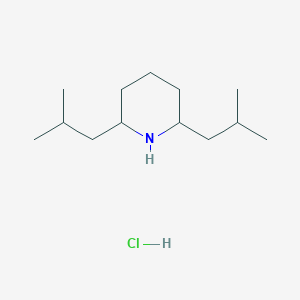

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-bis(2-methylpropyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N.ClH/c1-10(2)8-12-6-5-7-13(14-12)9-11(3)4;/h10-14H,5-9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHYTGCFVCDMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCC(N1)CC(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-methylpropyl)piperidine hydrochloride involves the alkylation of piperidine with 2-methylpropyl groups. This can be achieved through a series of reactions, including hydrogenation, cyclization, and amination . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-methylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate

Research indicates that 2,6-bis(2-methylpropyl)piperidine hydrochloride shows promise as a drug candidate for treating neurological disorders. Its biological activity suggests interactions with various receptors and enzymes, which could modulate physiological pathways beneficial for therapeutic applications .

Structure-Activity Relationships

Studies have highlighted the significance of structure-activity relationships in determining the efficacy of piperidine derivatives. For instance, modifications in substituents can lead to variations in receptor affinity and selectivity, making this compound an interesting subject for further pharmacological investigations .

Biological Applications

Biological Activity

The compound exhibits a range of biological activities, including potential interactions with neurotransmitter receptors. It has been studied for its effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the context of Alzheimer's disease therapy .

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. Such studies are essential for understanding how this compound can influence biological pathways and contribute to therapeutic effects .

Industrial Applications

Chemical Reagent

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of specialty chemicals .

Production of Specialty Chemicals

The compound is also utilized in producing specialty chemicals and materials due to its stability and solubility in solution. This makes it advantageous for industrial applications where specific chemical properties are required .

Comparison with Related Compounds

The following table summarizes the structural differences and unique features of this compound compared to other piperidine derivatives:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Piperidine | Six-membered ring with one nitrogen atom | Base structure; lacks additional substituents |

| 2,6-Dimethylpiperidine | Two methyl groups at positions 2 and 6 | Less steric bulk compared to bis(2-methylpropyl) |

| 2,6-Diisopropylpiperidine | Two isopropyl groups at positions 2 and 6 | Larger substituents leading to different properties |

| 2,6-Bis(2-methylpropyl)piperidine | Two branched alkyl groups at positions 2 and 6 | Distinct substitution pattern enhancing therapeutic potential |

Case Studies and Research Findings

Several studies have explored the therapeutic potential of piperidine derivatives similar to this compound:

- Alzheimer's Disease Therapy: Research has indicated that compounds with similar structures can inhibit acetylcholinesterase effectively, which is vital in treating cognitive disorders .

- Antimicrobial Activity: Investigations into piperidine derivatives have shown enhanced antimicrobial properties when specific functional groups are incorporated .

- Safety Profile: Toxicity studies suggest that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 2,6-Bis(2-methylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with receptors or enzymes in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular formula: C₁₈H₂₁NO·HCl .

- Molecular weight : 303.83 g/mol .

- Key differences :

- Substituents: A diphenylmethoxy group replaces the isobutyl groups, increasing aromaticity and molecular weight.

- Applications: Likely used in CNS-targeting drugs due to the diphenylmethoxy moiety, which is common in neurotransmitter modulators (e.g., antihistamines or antipsychotics).

- Solubility: Higher hydrophobicity due to bulky aromatic groups may reduce aqueous solubility compared to 2,6-bis(isobutyl)piperidine HCl.

(2S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide Hydrochloride

- Molecular formula : C₁₇H₂₇ClN₂O .

- Molecular weight : ~334.9 g/mol .

- Key differences :

- Substituents: A carboxamide-linked 2,6-dimethylphenyl group and a propyl chain introduce hydrogen-bonding capacity and steric hindrance.

- Analytical Exhibits UV-Vis absorption maxima at 262 nm and IR spectral features for amide and aromatic groups .

- Applications: Carboxamide derivatives often exhibit enhanced binding specificity to biological targets (e.g., enzymes or receptors).

1-(1-Phenylcyclohexyl)piperidine Hydrochloride

- Molecular formula : C₁₇H₂₄ClN (inferred from ).

- Molecular weight : ~277.8 g/mol.

- Key differences: Substituents: A phenylcyclohexyl group confers significant lipophilicity and rigidity. Toxicity: Higher acute toxicity compared to aliphatic-substituted piperidines due to aromatic moieties interacting with CNS targets .

Data Table: Comparative Analysis

Research Findings and Trends

- Lipophilicity and Bioavailability : Aliphatic substituents (e.g., isobutyl in 2,6-bis(isobutyl)piperidine HCl) generally enhance membrane permeability but may reduce aqueous solubility compared to aromatic analogs .

- Toxicity Profiles : Aromatic piperidines (e.g., phenylcyclohexyl derivatives) show higher acute toxicity in animal models, likely due to CNS interactions, whereas aliphatic derivatives may exhibit safer profiles .

- Analytical Characterization : UV-Vis and IR spectroscopy are critical for distinguishing carboxamide- or aromatic-substituted piperidines from aliphatic variants .

Biological Activity

2,6-Bis(2-methylpropyl)piperidine hydrochloride is a piperidine derivative characterized by its unique substitution pattern at the 2 and 6 positions of the piperidine ring. This compound has garnered attention for its potential applications in medicinal chemistry and various biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

Synthesis and Properties

The synthesis of this compound involves the alkylation of piperidine with 2-methylpropyl groups through methods such as hydrogenation and cyclization. The hydrochloride salt form enhances solubility and stability, making it suitable for research applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes in biological systems. Although detailed mechanisms remain to be fully elucidated, the compound's structure suggests potential interactions that could modulate various physiological pathways.

Biological Activities

Research indicates that piperidine derivatives exhibit a range of biological activities, including:

- Anesthetic Properties : Comparative studies have shown that certain piperidine derivatives possess local anesthetic activity. For instance, derivatives similar to 2,6-bis(2-methylpropyl)piperidine have been evaluated for their anesthetic efficacy and acute toxicity .

- Antimicrobial Activity : Piperidine derivatives have been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for various derivatives indicate their effectiveness against resistant strains .

- Monoamine Oxidase Inhibition : Some studies have highlighted the inhibitory effects of piperidine derivatives on monoamine oxidases (MAOs), which are crucial in regulating neurotransmitter levels. This activity may have implications for treating neurological disorders .

Case Studies

- Local Anesthetic Activity : A study comparing various piperidine derivatives demonstrated that compounds with similar structures to 2,6-bis(2-methylpropyl)piperidine exhibited significant local anesthetic effects. The analysis included assessments of acute toxicity, establishing a structure-activity relationship that could guide future drug development .

- Antituberculosis Activity : Research focused on the tuberculostatic activity of piperidinothiosemicarbazone derivatives indicated that structural modifications significantly impact antimicrobial potency. Compounds with a piperidine moiety showed promising results against M. tuberculosis, suggesting that 2,6-bis(2-methylpropyl)piperidine could be further explored in this context .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features of this compound:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Piperidine | Six-membered ring with one nitrogen atom | Base structure; lacks additional substituents |

| 2,6-Dimethylpiperidine | Two methyl groups at positions 2 and 6 | Less steric bulk compared to bis(2-methylpropyl) |

| 2,6-Diisopropylpiperidine | Two isopropyl groups at positions 2 and 6 | Larger substituents leading to different properties |

| 2,6-Bis(2-methylpropyl)piperidine | Two branched alkyl groups at positions 2 and 6 | Enhanced pharmacological properties due to steric effects |

Q & A

Q. What are the recommended synthetic routes for 2,6-Bis(2-methylpropyl)piperidine hydrochloride, and how can reaction conditions be optimized to improve yield?

The synthesis involves alkylation of piperidine with 2-methylpropyl groups. Key steps include:

- Protection of the amine : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions.

- Alkylation : React with 2-methylpropyl bromide or iodide in a polar aprotic solvent (e.g., DMF or THF) using potassium carbonate as a base (40–80°C, 12–24 hours).

- Deprotection : Treat with HCl in dioxane to form the hydrochloride salt. Yield optimization includes adjusting stoichiometry (1:2.2 piperidine:alkylating agent) and post-reaction purification via recrystallization (ethanol/water mixtures) .

Q. How can researchers ensure the purity of this compound during synthesis?

Analytical methods include:

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; retention time ~8.2 min.

- NMR : Confirm substitution patterns (δ 1.2–1.4 ppm for isopropyl groups; δ 3.2–3.5 ppm for piperidine protons).

- Mass Spectrometry : ESI-MS m/z calculated for [M+H]+: 256.3; observed: 256.2. Purify via silica gel chromatography (ethyl acetate/hexane, 1:4) to remove unreacted alkylating agents .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in sealed containers at –20°C to prevent degradation.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric hindrance from 2-methylpropyl substituents influence the compound’s reactivity in nucleophilic reactions?

The bulky isopropyl groups reduce nucleophilicity at the piperidine nitrogen. To study this:

- Perform kinetic studies with varying electrophiles (e.g., benzyl bromide vs. methyl iodide).

- Use computational modeling (DFT calculations) to compare activation energies for alkylation reactions.

- Monitor reaction progress via in situ FTIR to track intermediate formation .

Q. What methodologies resolve contradictions in solubility data reported for this compound across different studies?

Discrepancies often arise from polymorphic forms or residual solvents. Address this by:

- Conducting powder X-ray diffraction (PXRD) to identify crystalline phases.

- Using Karl Fischer titration to quantify water content.

- Comparing solubility in deuterated solvents (D2O, DMSO-d6) via NMR to assess hydration effects .

Q. How can researchers assess the compound’s stability under physiological conditions for drug development applications?

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; analyze degradation via LC-MS.

- Thermal Stability : Perform DSC/TGA to determine decomposition temperatures.

- Oxidative Stress Testing : Expose to H2O2 (0.3%) and monitor by HPLC for oxidation byproducts .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., ion channels)?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., NMDA receptors).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with GluN2A subunits) .

Q. How can ecological toxicity be evaluated for this compound in compliance with OECD guidelines?

- Acute Aquatic Toxicity : Perform 48-hour Daphnia magna assays (EC50 determination).

- Biodegradation : Use OECD 301F respirometry to measure CO2 evolution over 28 days.

- Bioaccumulation : Calculate log Kow via shake-flask method; values >3.0 indicate high bioaccumulation potential .

Methodological Notes

- Synthetic Reproducibility : Batch-specific variability can arise from trace metal contaminants; use Chelex-treated solvents for critical reactions .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm proton-carbon connectivity .

- Regulatory Compliance : For in vivo studies, ensure compliance with Schedule II regulations if the compound exhibits opioid-like activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.